2-((1-(2-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
Description
Properties
IUPAC Name |
2-[1-(2-ethoxycarbonylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6S/c1-2-27-20(26)12-7-3-5-9-14(12)21-17(22)11-16(18(21)23)28-15-10-6-4-8-13(15)19(24)25/h3-10,16H,2,11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIPEYVODPDJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(2-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic compound with significant potential in various biological applications, particularly in medicinal chemistry. Its unique structural features include a pyridine ring, a dioxopyrrolidinyl group, and an ethoxycarbonylphenyl group, making it a subject of interest for research into its biological activities.
- IUPAC Name : 2-[1-(2-ethoxycarbonylphenyl)-2,5-dioxopyrrolidin-3-yl]thio]benzoic acid
- Molecular Formula : C20H17NO6S
- Molecular Weight : 399.42 g/mol
- CAS Number : 459421-29-5
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent. The following sections detail specific findings regarding its biological mechanisms and effects.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. It is believed to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. It may also inhibit tumor growth by interfering with cell cycle progression.
- Enzymatic Inhibition : The compound acts as an inhibitor of certain enzymes involved in cancer metabolism, which could enhance its efficacy as an anticancer agent.
Antimicrobial Studies
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate potency.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 16 |
| B | Escherichia coli | 32 |
Anticancer Studies
In vitro studies conducted on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) showed that the compound significantly reduced cell viability. The IC50 values were found to be around 15 µM for MCF-7 cells and 20 µM for HeLa cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that the compound has a favorable safety profile with low cytotoxicity in non-cancerous cell lines. Further studies are needed to evaluate long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
